Tasquinimod

Anti-angiogenesis Prostate Cancer Quinoline-3-carboxamide SAR

Tasquinimod (ABR-215050) is a second-generation quinoline-3-carboxamide with 30-60x greater anti-angiogenic potency than linomide, lacking its pro-inflammatory toxicity. It selectively and allosterically inhibits HDAC4 (Kd 10–30 nM) and blocks S100A9 signaling, disrupting tumor microenvironment survival. Unlike analogs laquinimod and paquinimod (autoimmune-focused), tasquinimod is optimized for prostate cancer research. Its TME-specific action on MDSCs and M2 macrophages makes it ideal for checkpoint inhibitor combination studies. Avoid confounding results from generic quinoline-3-carboxamide substitution. For unambiguous HDAC4/HIF-1α and S100A9/TLR4 mechanistic work, choose tasquinimod.

Molecular Formula C20H17F3N2O4
Molecular Weight 406.4 g/mol
CAS No. 254964-60-8
Cat. No. B611174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasquinimod
CAS254964-60-8
SynonymsABR215050, ABR-215050, ABR 215050, Tasquinimod
Molecular FormulaC20H17F3N2O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3
InChIKeyONDYALNGTUAJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tasquinimod (CAS 254964-60-8) Procurement Guide: Second-Generation Quinoline-3-Carboxamide for Cancer and Inflammation Research


Tasquinimod (ABR-215050, CAS 254964-60-8) is a second-generation, orally active quinoline-3-carboxamide analog of linomide (roquinimex) [1]. Structurally defined as 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide, it exhibits a dual-target mechanism via high-affinity allosteric binding to the regulatory Zn²⁺ domain of histone deacetylase 4 (HDAC4) [2] and blockade of S100A9-mediated signaling [3]. These activities converge to disrupt adaptive survival pathways within the compromised tumor microenvironment, inhibiting angiogenesis and modulating local immunity [3].

Tasquinimod vs. Laquinimod and Paquinimod: Why In-Class Quinoline-3-Carboxamides Are Not Interchangeable


Within the quinoline-3-carboxamide (Q-compound) class, subtle structural variations produce profound divergence in therapeutic application and potency. Tasquinimod is primarily developed as an anti-cancer agent, whereas close structural analogs laquinimod (differing only by the absence of a CF₃ group) and paquinimod are advanced for autoimmune diseases like multiple sclerosis and lupus . Furthermore, tasquinimod demonstrates 30- to 60-fold greater potency than its predecessor linomide (roquinimex) in anti-angiogenic and tumor growth inhibition assays, while crucially lacking the dose-limiting pro-inflammatory toxicity that halted linomide's clinical development [1]. These distinctions render generic substitution across this class scientifically invalid and experimentally confounding.

Quantitative Differentiation of Tasquinimod: Head-to-Head Evidence Against Linomide, Laquinimod, and Placebo


Tasquinimod Exhibits 30- to 60-Fold Superior In Vivo Potency Over Linomide in Prostate Cancer Models

Tasquinimod (ABR-215050) was selected as the lead second-generation compound based on direct head-to-head comparison against the first-generation agent linomide (roquinimex). In vivo screening using the Dunning R-3327 AT-1 rat prostate cancer model and a Matrigel angiogenesis assay in mice demonstrated that tasquinimod is 30- to 60-fold more potent than linomide in inhibiting tumor growth and angiogenesis [1].

Anti-angiogenesis Prostate Cancer Quinoline-3-carboxamide SAR

Tasquinimod Demonstrates Sub-Micromolar Therapeutic Exposure in Xenografts and an Extended 40-Hour Half-Life

Pharmacokinetic analysis confirms that tasquinimod achieves therapeutically effective blood and tumor tissue concentrations at low levels, with an elimination half-life of approximately 40 ± 16 hours [1]. A direct cross-study comparison reveals that the clinically tested 1 mg/day dose yields plasma levels ~10-fold lower than the optimal ≥2 μM concentration required for maximal anti-cancer activity in preclinical models, highlighting a clear dose-response relationship [2].

Pharmacokinetics Therapeutic Window Xenograft Model

Tasquinimod Binds HDAC4 with Nanomolar Affinity (Kd 10-30 nM) via a Distinct Allosteric Mechanism

Tasquinimod binds with high affinity (Kd = 10-30 nM) to the regulatory Zn²⁺ binding domain of HDAC4, functioning as a negative allosteric modulator [1]. This binding prevents the formation of the HDAC4/NCoR1/HDAC3 transcriptional repression complex, a mechanism distinct from active-site HDAC inhibitors. Notably, this allosteric interaction disrupts HIF-1α transcriptional activation and MEF-2 target gene repression without broad inhibition of other HDAC isoforms, contributing to its favorable preclinical safety profile compared to pan-HDAC inhibitors.

HDAC4 Inhibition Allosteric Modulator Epigenetics

Phase II Trial Demonstrates 69% Progression-Free Survival at 6 Months vs. 37% for Placebo in CRPC

In a randomized, double-blind, placebo-controlled Phase II trial in men with metastatic castration-resistant prostate cancer (mCRPC), tasquinimod treatment resulted in 69% of patients remaining progression-free at 6 months, compared with only 37% in the placebo arm, yielding a relative risk of 0.49 [1]. A subsequent Phase III study confirmed prolonged radiographic progression-free survival (rPFS) of 7.0 months for tasquinimod versus 4.4 months for placebo, though this did not translate to an overall survival benefit at the tested 1 mg/day dose [2].

Clinical Trial Prostate Cancer Progression-Free Survival

Tasquinimod Reduces Tumor-Infiltrating MDSCs and M2 Macrophages, Enhancing Immunotherapy Response

Tasquinimod exerts immunomodulatory effects distinct from its anti-angiogenic activity, specifically targeting suppressive myeloid cells within the tumor microenvironment. In both the CR Myc-CaP prostate cancer model and B16-5T4 melanoma model, tasquinimod treatment reduced tumor-infiltrating MDSCs and M2-polarized macrophages while impairing their suppressive function [1]. Importantly, combining tasquinimod with two different immunotherapy strategies resulted in enhanced tumor growth inhibition compared to either modality alone, indicating synergistic potential.

Immuno-oncology Myeloid-Derived Suppressor Cells Tumor Microenvironment

Optimal Research and Preclinical Application Scenarios for Tasquinimod


Investigating HDAC4-Dependent Transcriptional Repression in Cancer and Hypoxia

Tasquinimod is optimally employed as a selective, allosteric HDAC4 inhibitor to study HIF-1α transcriptional activation and MEF-2 target gene repression in prostate cancer and other solid tumor models [1]. Its 10-30 nM Kd for HDAC4 makes it suitable for probing HDAC4/NCoR1/HDAC3 complex formation without confounding inhibition of other HDAC isoforms, as documented in the recent characterization of third-generation analogs [1].

Combination Immunotherapy Studies Targeting the Myeloid Compartment

Given its demonstrated ability to reduce tumor-infiltrating MDSCs and M2 macrophages while impairing their suppressive function, tasquinimod is ideally suited as a combination partner with checkpoint inhibitors or cancer vaccines in syngeneic mouse models [2]. Its lack of effect on peripheral MDSC accumulation in some models suggests a tumor-microenvironment-specific action, a key differentiator for mechanistic studies [2].

Anti-Angiogenic Efficacy Studies in Prostate Cancer Xenografts

Tasquinimod's 30- to 60-fold superior potency over linomide in anti-angiogenesis assays [3] establishes it as the preferred quinoline-3-carboxamide for prostate cancer xenograft studies. Researchers should aim for blood/tissue levels of 0.5-1 μM [3] and consider the ≥2 μM optimal concentration identified in recent work when designing dosing regimens [1].

S100A9-Mediated Inflammatory Signaling and Myeloid Cell Trafficking

As an inhibitor of S100A9 interaction with its receptors TLR4, RAGE, and CD147/EMMPRIN, tasquinimod serves as a tool compound for studying S100A9-dependent neutrophil adhesion, NF-κB activation, and myeloid cell recruitment in sterile inflammation and cancer models [4]. Note that specificity for S100A9 is debated; laquinimod also inhibits TLR1/2 agonist-induced NF-κB activation, indicating broader quinoline-3-carboxamide effects on inflammatory signaling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tasquinimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.